molecular formula C22H29NO2 B591225 rac-Propoxyphene-D5 CAS No. 136765-49-6

rac-Propoxyphene-D5

Cat. No.: B591225
CAS No.: 136765-49-6
M. Wt: 344.51
InChI Key: XLMALTXPSGQGBX-WVDYZBLBSA-N
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Description

rac-Propoxyphene-D5: is a deuterated form of the opioid analgesic propoxyphene. It is used primarily as a reference standard in various analytical applications. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecular structure. This modification enhances its utility in mass spectrometry and other analytical techniques by providing a distinct isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Propoxyphene-D5 involves the incorporation of deuterium atoms into the propoxyphene molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of propoxyphene can also result in the formation of this compound. For example, deuterated phenylacetic acid can be used in the synthesis process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the propoxyphene molecule.

Chemical Reactions Analysis

Types of Reactions: rac-Propoxyphene-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-Propoxyphene-D5 is widely used in scientific research due to its unique isotopic signature. Some of its applications include:

    Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify the presence of propoxyphene and its metabolites in biological samples.

    Pharmacokinetics: The compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of propoxyphene in the body.

    Forensic Toxicology: this compound is employed in forensic toxicology to detect and quantify propoxyphene in post-mortem samples.

    Clinical Research: It is used in clinical research to study the effects of propoxyphene on various physiological processes.

Comparison with Similar Compounds

    Propoxyphene: The non-deuterated form of rac-Propoxyphene-D5, used as an analgesic.

    Methadone: Another synthetic opioid analgesic with a similar mechanism of action.

    Dextropropoxyphene: The dextrorotatory isomer of propoxyphene, which has similar analgesic properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct isotopic signature. This makes it particularly useful in analytical applications where precise quantification is required. Additionally, the deuterium atoms can influence the metabolic stability of the compound, potentially leading to differences in pharmacokinetics compared to non-deuterated propoxyphene.

Properties

IUPAC Name

[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMALTXPSGQGBX-WVDYZBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-49-6
Record name 136765-49-6
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